![molecular formula C19H18FN5O2 B3402022 N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049224-89-6](/img/structure/B3402022.png)
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
概要
説明
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a pyridazinyl group connected to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Coupling with Furan Ring: The pyridazinyl intermediate is then coupled with a furan ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a suitable nucleophile.
Formation of the Piperazine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-fluorophenyl)-2-furamide
- N-(3,5-difluorophenyl)-2-furamide
- N-(3-chloro-4-fluorophenyl)-2-furamide
Uniqueness
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of the fluorophenyl group enhances its stability and bioavailability, while the furan and pyridazinyl groups contribute to its reactivity and versatility in chemical synthesis.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-4-1-2-5-15(14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-6-3-13-27-17/h1-8,13H,9-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIGQBXOUWPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzenesulfonyl)-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3401957.png)
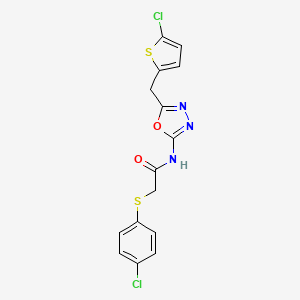
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3401961.png)
![1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea](/img/structure/B3401969.png)
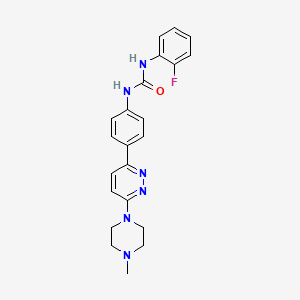
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3401997.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B3402000.png)
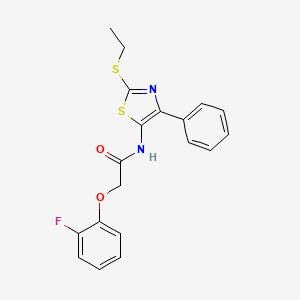
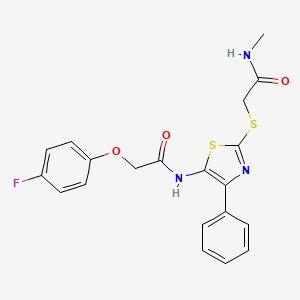
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3402014.png)
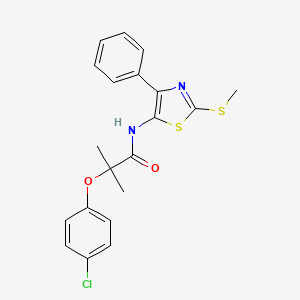
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3402028.png)
